molecular formula C27H24Cl2FN3O3 B11437866 4-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]butanamide

4-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]butanamide

Cat. No.: B11437866
M. Wt: 528.4 g/mol
InChI Key: ZWOAZCAOMUHNPG-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-CHLOROPHENYL)ETHYL]BUTANAMIDE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, fluoro, and amide, contributes to its diverse reactivity and potential biological activity.

Preparation Methods

The synthesis of 4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-CHLOROPHENYL)ETHYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chloro-4-fluorobenzyl chloride and the quinazolinone intermediate.

    Amide Bond Formation: The final step involves the coupling of the quinazolinone derivative with 2-(4-chlorophenyl)ethylamine under peptide coupling conditions, such as using EDCI/HOBt or DCC as coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-CHLOROPHENYL)ETHYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the carbonyl groups to alcohols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-CHLOROPHENYL)ETHYL]BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes, to elucidate its mechanism of action.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-CHLOROPHENYL)ETHYL]BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of key biological pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar compounds to 4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-CHLOROPHENYL)ETHYL]BUTANAMIDE include other quinazolinone derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 4-{1-[(2-Chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-chlorophenyl)ethyl]butanamide
  • 4-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-chlorophenyl)ethyl]butanamide

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C27H24Cl2FN3O3

Molecular Weight

528.4 g/mol

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(4-chlorophenyl)ethyl]butanamide

InChI

InChI=1S/C27H24Cl2FN3O3/c28-20-10-7-18(8-11-20)13-14-31-25(34)6-3-15-32-26(35)22-4-1-2-5-24(22)33(27(32)36)17-19-9-12-21(30)16-23(19)29/h1-2,4-5,7-12,16H,3,6,13-15,17H2,(H,31,34)

InChI Key

ZWOAZCAOMUHNPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CCCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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